molecular formula C20H21FN4OS2 B2998781 N-(4-fluorobenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide CAS No. 1105217-13-7

N-(4-fluorobenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Cat. No. B2998781
M. Wt: 416.53
InChI Key: DYLMWNZHGWQPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21FN4OS2 and its molecular weight is 416.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antituberculosis Activities

Thiazole-aminopiperidine hybrid analogues, including compounds structurally similar to N-(4-fluorobenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrated significant in vitro antituberculosis activity and cytotoxicity, highlighting their potential as therapeutic agents against tuberculosis and possibly other bacterial infections (V. U. Jeankumar et al., 2013).

Antiviral and Antimicrobial Properties

New urea and thiourea derivatives of piperazine, doped with febuxostat and structurally related to the compound of interest, were synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. These compounds showed promising antiviral and antimicrobial properties, indicating the potential of such derivatives in developing new antiviral and antimicrobial agents (R. C. Krishna Reddy et al., 2013).

Neurological Applications

Research on fluorine-18-labeled 5-HT1A antagonists, including derivatives similar to the compound , has been conducted to develop new imaging agents for neurological studies. These studies are crucial for understanding the serotonin system in the brain and developing treatments for psychiatric disorders. The compounds synthesized showed potential for PET imaging of 5-HT1A receptors, an important marker in neurological research and diagnostics (Lixin Lang et al., 1999).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS2/c21-16-5-3-15(4-6-16)12-22-20(26)25-9-7-24(8-10-25)13-19-23-17(14-28-19)18-2-1-11-27-18/h1-6,11,14H,7-10,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLMWNZHGWQPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

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